Texas Red

Descripción

hydrophilic this compound; structure given in first source

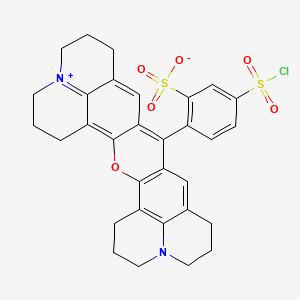

Structure

3D Structure

Propiedades

IUPAC Name |

5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClN2O6S2/c32-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-33-13-3-7-22(28(18)33)30(24)40-31-23-8-4-14-34-12-2-6-19(29(23)34)16-25(27)31/h9-10,15-17H,1-8,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLHNVLQVRSVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)Cl)S(=O)(=O)[O-])CCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29ClN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown or purple powder; [MSDSonline] | |

| Record name | Texas Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

934482-80-1, 82354-19-6 | |

| Record name | Texas Red sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934482801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulforhodamine 101 acid chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEXAS RED SULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734EQA7PWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Texas Red

For researchers, scientists, and professionals in drug development utilizing fluorescent probes, a precise understanding of their photophysical characteristics is paramount. Texas Red, a prominent red fluorescent dye, is widely employed in various biological applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry. This technical guide provides an in-depth overview of the quantum yield and molar extinction coefficient of this compound, complete with experimental methodologies and a summary of key data.

Core Photophysical Parameters of this compound

The efficiency of a fluorophore is fundamentally characterized by its molar extinction coefficient and quantum yield. The molar extinction coefficient dictates the probability of light absorption at a specific wavelength, while the quantum yield defines the efficiency of converting absorbed light into emitted fluorescence.

Quantitative Data Summary

The photophysical properties of this compound can vary depending on its specific chemical form (e.g., this compound sulfonyl chloride, this compound-X) and the solvent environment. The table below summarizes the reported values for the molar extinction coefficient and quantum yield of this compound and its derivatives.

| Parameter | Value | Wavelength (nm) | Solvent/Form | Reference |

| Molar Extinction Coefficient (ε) | ~85,000 M⁻¹cm⁻¹ | 596 | Not specified | [1][2] |

| ~80,000 M⁻¹cm⁻¹ | 595 | This compound-X | [3] | |

| 116,000 M⁻¹cm⁻¹ | 595 | This compound-X, acid | [4] | |

| 14,400 M⁻¹cm⁻¹ | 598 | 5' this compound®-X (NHS Ester) | [5] | |

| Quantum Yield (Φ) | 0.93 | Not specified | Not specified | |

| 0.605 | Not specified | Sulforhodamine 101 in PBS |

Note: The variability in these values underscores the importance of experimental determination of these parameters under the specific conditions of your assay.

Experimental Protocols

Accurate determination of the molar extinction coefficient and quantum yield is crucial for quantitative fluorescence studies. The following sections outline the standardized methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined by applying the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species.

Methodology:

-

Preparation of a Stock Solution: A concentrated stock solution of this compound is prepared by accurately weighing a small amount of the dye and dissolving it in a high-purity solvent (e.g., dimethylformamide - DMF, or phosphate-buffered saline - PBS).

-

Serial Dilutions: A series of dilutions with known concentrations are prepared from the stock solution in the desired experimental buffer.

-

Spectrophotometric Measurement: The absorbance of each dilution is measured at the absorption maximum (λmax) of this compound (approximately 595 nm) using a UV-Vis spectrophotometer. A blank measurement of the solvent alone is used to zero the instrument.

-

Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm), the slope of the linear portion of this graph represents the molar extinction coefficient.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is typically determined using a comparative method, referencing a standard with a known quantum yield.

Methodology:

-

Selection of a Standard: A fluorescent standard with a well-characterized quantum yield and spectral properties similar to this compound is chosen. For red-emitting dyes, standards like Rhodamine 101 or Cresyl Violet can be used.

-

Preparation of Solutions: A series of dilute solutions of both the this compound sample and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Absorbance and Emission Spectra Measurement: The absorbance of each solution is measured at the excitation wavelength. Subsequently, the fluorescence emission spectra are recorded for each solution using a spectrofluorometer, ensuring identical instrument settings for both the sample and the standard.

-

Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard. The quantum yield of the sample (ΦX) is then calculated using the following equation:

ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

IX and IST are the integrated fluorescence intensities of the sample and the standard, respectively.

-

AX and AST are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if different).

-

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the molar extinction coefficient and quantum yield.

Caption: Workflow for determining the molar extinction coefficient.

Caption: Workflow for determining the fluorescence quantum yield.

References

A Technical Guide to the Solubility of Texas Red in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Texas Red and its derivatives in a range of aqueous and organic solvents. Understanding the solubility characteristics of this widely used fluorophore is critical for its effective application in biological research and drug development, ensuring optimal performance in labeling, imaging, and assay development.

Core Concepts in this compound Solubility

This compound, chemically known as sulforhodamine 101 acid chloride, is a bright red fluorescent dye. Its solubility is fundamentally influenced by its chemical form. The commercially available this compound is typically a mixture of two isomers of the sulfonyl chloride derivative of sulforhodamine 101. This reactive sulfonyl chloride group is key to its ability to conjugate with primary amines on proteins and other biomolecules. However, this group also dictates its solubility profile, particularly in aqueous solutions.

In the presence of water, the sulfonyl chloride group of this compound is susceptible to hydrolysis. This reaction converts the this compound molecule into sulforhodamine 101, which has significantly different solubility properties. This relationship is a critical consideration for experimental design.

Below is a diagram illustrating the relationship between the different forms of this compound and their general solubility.

Caption: Relationship between this compound forms and solubility.

Quantitative Solubility Data

Precise quantitative solubility data for this compound (the sulfonyl chloride form) is not extensively published due to its reactive nature. However, data for its hydrolyzed form, sulforhodamine 101, is more readily available and provides a strong indicator of the solubility of the core fluorophore structure in various solvents. The following table summarizes the available quantitative data.

| Compound/Derivative | Solvent | Solubility |

| Sulforhodamine 101 | Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[1], 100 mg/mL[2][3] |

| Sulforhodamine 101 | Dimethylformamide (DMF) | ~20 mg/mL[1] |

| Sulforhodamine 101 | Ethanol | ~1 mg/mL[1], 12.13 mg/mL |

| Sulforhodamine 101 | Methanol | 1 mg/mL |

| Sulforhodamine 101 | Water | 30.34 mg/mL |

| This compound | Dimethylformamide (DMF) | A solution of 0.009 mg/mL has been noted, though this is not a confirmed solubility limit. |

| This compound-DHPE | Chloroform | Soluble |

| This compound Cadaverine | DMSO or DMF | Soluble |

Note: The solubility of this compound and its derivatives can be influenced by factors such as temperature, pH, and the presence of salts. It is recommended to experimentally determine the solubility for specific applications and buffer systems.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of fluorescent dyes like this compound is through the preparation of a saturated solution followed by quantification using UV-Vis spectrophotometry. This method leverages the Beer-Lambert law, which states a direct relationship between the absorbance of light and the concentration of the absorbing species.

Objective: To determine the saturation solubility of this compound or its derivatives in a specific solvent at a defined temperature.

Materials:

-

This compound or its derivative

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Volumetric flasks

-

Pipettes

-

Centrifuge or 0.2 µm syringe filters

-

UV-Vis spectrophotometer

-

Cuvettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the this compound compound to a known volume of the solvent in a sealed vial. The excess solid should be visible.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

To remove the undissolved solid, either centrifuge the saturated solution at high speed and collect the supernatant or filter the solution using a 0.2 µm syringe filter. This step is crucial to ensure only the dissolved compound is measured.

-

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of the this compound compound of a known concentration in the same solvent.

-

Perform a series of serial dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of this compound (approximately 589 nm). Use the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear.

-

-

Measurement of the Saturated Solution:

-

Dilute the clear supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of the compound in the chosen solvent at that specific temperature.

-

The following diagram outlines the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Practical Considerations for Researchers

-

Hydrolysis of this compound Sulfonyl Chloride: When working with aqueous solutions, be mindful of the hydrolysis of the sulfonyl chloride group. To minimize hydrolysis before conjugation, prepare stock solutions in anhydrous polar organic solvents like DMF or DMSO and add them to the aqueous reaction mixture just before use.

-

Use of Derivatives: For applications requiring high water solubility or to avoid complications with the sulfonyl chloride form, consider using this compound derivatives. For example, this compound-X succinimidyl ester is designed for improved solubility and conjugation efficiency in aqueous buffers.

-

Solvent Purity: The purity of the solvents used can significantly impact solubility measurements. Always use high-purity, anhydrous solvents when possible, especially for preparing stock solutions of the reactive form of this compound.

-

Storage: Store this compound and its derivatives protected from light and moisture to prevent degradation and maintain their solubility characteristics.

By understanding the chemical properties and solubility of this compound and its derivatives, researchers can optimize their experimental protocols for more reliable and reproducible results in a wide range of applications, from fluorescence microscopy to flow cytometry and beyond.

References

A Technical Guide to Texas Red: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Texas Red, a widely used red fluorescent dye. It details its chemical properties, including CAS number and molecular weight, and provides a comprehensive protocol for its application in labeling proteins for research and diagnostic purposes.

Core Properties of this compound

This compound is a rhodamine derivative valued for its bright red fluorescence, photostability, and high quantum yield. It is commonly used for preparing fluorescently labeled proteins, particularly antibodies, for techniques such as immunofluorescence, flow cytometry, and microscopy. The reactive form, this compound sulfonyl chloride, covalently bonds to primary amines on proteins. The underlying fluorophore is sulforhodamine 101.

Quantitative data for the most common forms of this compound are summarized in the table below for easy reference.

| Compound Name | Synonyms | CAS Number | Molecular Weight ( g/mol ) | Form |

| This compound | Sulforhodamine 101 acid chloride | 82354-19-6 | 625.2 | Reactive (Sulfonyl chloride) |

| Sulforhodamine 101 | This compound, free acid | 60311-02-6 | 606.71 | Fluorophore (Free acid) |

| This compound-X, succinimidyl ester | Not explicitly found | 719.9 (for the free acid) | Reactive (Succinimidyl ester) |

Experimental Protocol: Labeling IgG Antibodies with this compound Sulfonyl Chloride

This protocol provides a detailed methodology for the covalent conjugation of this compound sulfonyl chloride to Immunoglobulin G (IgG) antibodies. The protocol is adapted from standard procedures for labeling proteins with amine-reactive dyes.[1]

Materials

-

IgG antibody to be labeled (in an amine-free buffer like PBS)

-

This compound Sulfonyl Chloride

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Methodology

1. Preparation of Antibody

-

The antibody solution should be at a concentration of 1-5 mg/mL in an amine-free buffer.[1] Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the antibody for reaction with the dye.

-

If the antibody is in an incompatible buffer, it should be dialyzed against the conjugation buffer or a suitable amine-free buffer like PBS.

2. Preparation of this compound Stock Solution

-

Immediately before use, dissolve this compound sulfonyl chloride in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

This stock solution should be prepared fresh as the sulfonyl chloride group is susceptible to hydrolysis.

3. Conjugation Reaction

-

Chill the antibody solution and conjugation buffer on ice.

-

Dissolve 1-5 mg of the antibody in 1 mL of the chilled conjugation buffer.[1]

-

While gently stirring the antibody solution, slowly add 50 µL of the this compound stock solution.[1] The optimal molar ratio of dye to protein may need to be determined empirically but a starting point is often a 10- to 20-fold molar excess of dye.

-

Incubate the reaction mixture on ice for 1 hour with continuous gentle stirring.[1]

4. Purification of the Labeled Antibody

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The column size should be appropriate for the volume of the reaction mixture.

-

Apply the reaction mixture directly to the top of the column.

-

Elute the conjugate with PBS. The first colored band to elute will be the this compound-labeled antibody. The second, slower-moving colored band will be the unconjugated, hydrolyzed dye.

-

Collect the fractions containing the labeled antibody.

5. Determination of Degree of Labeling (DOL)

-

The DOL, or the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at ~595 nm (for this compound).

-

The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the antibody and the dye.

6. Storage of the Conjugate

-

Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C or -80°C. Adding a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL can help prevent denaturation and aggregation.

Workflow for Antibody Labeling with this compound

The following diagram illustrates the key stages of the experimental protocol for conjugating this compound to an antibody.

Caption: Experimental workflow for labeling antibodies with this compound.

References

An In-depth Technical Guide to the Chemistry of Sulforhodamine 101 Acid Chloride (Texas Red)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and practical applications of sulforhodamine 101 acid chloride, widely known as Texas Red. The information presented herein is intended to equip researchers with the necessary knowledge for the successful use of this versatile fluorescent probe in their experimental designs.

Core Chemical and Physical Properties

Sulforhodamine 101 acid chloride is a bright, red-emitting fluorescent dye that has become a staple in biological research for the labeling of biomolecules. Its utility stems from the presence of a sulfonyl chloride functional group, which allows for covalent attachment to primary and secondary amines, such as those found on proteins and other biological macromolecules.

The compound is typically a dark purple powder and is a mixture of two isomers where the positions of the sulfonate and sulfonyl chloride groups on the benzene ring are swapped. Upon reaction with water, the sulfonyl chloride group hydrolyzes to a sulfonic acid, yielding the highly water-soluble and non-reactive sulforhodamine 101. This property is advantageous for purification, as the unreacted dye can be easily removed from the labeled conjugate by aqueous-based methods like dialysis or gel filtration.[1]

Quantitative Data

The photophysical and chemical properties of sulforhodamine 101 acid chloride are summarized in the table below. It is important to note that the spectral properties can be influenced by the solvent and the nature of the conjugated molecule.

| Property | Value | Notes |

| Molecular Formula | C₃₁H₂₉ClN₂O₆S₂ | |

| Molecular Weight | 625.15 g/mol | [2] |

| CAS Number | 82354-19-6 | [2] |

| Excitation Maximum (λex) | ~588 - 596 nm | Varies with solvent and conjugation state. |

| Emission Maximum (λem) | ~601 - 615 nm | Varies with solvent and conjugation state. |

| Molar Extinction Coefficient (ε) | ~85,000 M⁻¹cm⁻¹ | In acetonitrile at 596 nm.[1] |

| Quantum Yield (Φ) | 0.9 | For the parent fluorophore, sulforhodamine 101, in ethanol. |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, ethanol) and hydrolyzes in water. | |

| Reactivity | Reacts with primary and secondary amines to form stable sulfonamides. |

Reaction Chemistry and Stability

The primary application of sulforhodamine 101 acid chloride is the covalent labeling of biomolecules through the reaction of its sulfonyl chloride group with nucleophilic primary and secondary amines. This reaction forms a highly stable sulfonamide bond.

Reaction with Primary Amines

The general reaction scheme for the conjugation of sulforhodamine 101 acid chloride with a primary amine-containing molecule (R-NH₂) is depicted below. This reaction is typically carried out at a slightly alkaline pH (8.5-9.5) to ensure that the amine is deprotonated and thus more nucleophilic.

Caption: Reaction of Sulforhodamine 101 Acid Chloride with a Primary Amine.

Hydrolytic Instability

A critical consideration when working with sulforhodamine 101 acid chloride is its instability in aqueous solutions, particularly at the alkaline pH required for efficient conjugation. The sulfonyl chloride group readily hydrolyzes to sulfonic acid, rendering the dye incapable of reacting with amines. Dilute aqueous solutions of sulforhodamine 101 acid chloride at pH 8.5 and room temperature will completely hydrolyze within 2-3 minutes.[3] This rapid hydrolysis is a significant competing reaction during bioconjugation.

To mitigate this, it is imperative to perform labeling reactions at low temperatures (e.g., on ice or at 4°C) and to use the dye solution promptly after its preparation.

Experimental Protocols

The following are generalized protocols for the labeling of proteins with sulforhodamine 101 acid chloride. It is recommended to optimize the dye-to-protein ratio and reaction time for each specific application.

Preparation of Reagents

-

Protein Solution: The protein to be labeled should be dissolved in a buffer that is free of primary amines, such as phosphate-buffered saline (PBS) or bicarbonate buffer, at a concentration of 1-10 mg/mL. The optimal pH for the labeling reaction is between 8.5 and 9.5.

-

Dye Stock Solution: Prepare a stock solution of sulforhodamine 101 acid chloride in an anhydrous polar organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 1-10 mg/mL. This solution should be prepared immediately before use due to the moisture sensitivity of the sulfonyl chloride.

Protein Labeling Protocol

-

Reaction Setup: On ice, add the desired volume of the sulforhodamine 101 acid chloride stock solution to the chilled protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the dye.

-

Incubation: Incubate the reaction mixture on ice or at 4°C for 1-2 hours with continuous gentle stirring. The low temperature is crucial to minimize the hydrolysis of the dye.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of 50-100 mM.

-

Purification: Separate the labeled protein from unreacted dye and the hydrolysis product (sulforhodamine 101) using a desalting column, dialysis, or size-exclusion chromatography. The labeled protein will appear as a brightly colored band that separates from the free dye.

Experimental Workflow

The general workflow for labeling and purifying a protein with sulforhodamine 101 acid chloride is illustrated below.

Caption: General Experimental Workflow for Protein Labeling.

Logical Relationships in Experimental Design

The successful application of sulforhodamine 101 acid chloride requires careful consideration of several interrelated experimental parameters. The diagram below illustrates the key logical relationships that must be managed for optimal labeling efficiency.

Caption: Interdependencies of Key Reaction Parameters.

Conclusion

Sulforhodamine 101 acid chloride is a powerful tool for the fluorescent labeling of biomolecules. A thorough understanding of its chemistry, particularly the interplay between amine reactivity and hydrolytic instability, is paramount for its successful implementation. By carefully controlling reaction conditions such as pH, temperature, and reaction time, researchers can achieve efficient and specific labeling for a wide range of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. The use of anhydrous solvents for stock solutions and performing conjugations at low temperatures are critical steps to maximize the yield of the desired fluorescently labeled product.

References

Texas Red: A Comprehensive Technical Guide to a Seminal Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, and core applications of Texas Red, a foundational fluorescent probe in cellular and molecular biology. We will delve into its chemical properties, conjugation methodologies, and provide detailed experimental protocols for its use in key research applications. Quantitative data is summarized for comparative analysis, and logical workflows are visualized to enhance understanding.

A Historical Perspective on this compound

The landscape of fluorescence microscopy was significantly advanced with the introduction of this compound. Its development was driven by the need for a red-emitting fluorophore that could be used in conjunction with the widely popular green-emitting fluorescein isothiocyanate (FITC) for dual-parameter studies.

This compound, chemically known as sulforhodamine 101 acid chloride, is a derivative of sulforhodamine 101.[1] Its sulfonyl chloride reactive group allows for the covalent labeling of primary amines on proteins and other biomolecules, forming stable sulfonamide bonds.[2] This was a significant improvement over other rhodamine derivatives, as the unreacted this compound readily hydrolyzes to the water-soluble sulforhodamine 101, which is easily removed during purification.[2]

A notable advancement in the application of this compound was the development of this compound-X succinimidyl ester.[3][4] This derivative incorporates a seven-atom aminohexanoyl spacer ("X") between the fluorophore and the succinimidyl ester reactive group. This spacer minimizes the interaction between the dye and the labeled biomolecule, often leading to increased fluorescence and reduced quenching. Furthermore, the succinimidyl ester provides a more stable and efficient means of conjugation to primary amines compared to the more moisture-sensitive sulfonyl chloride.

Physicochemical and Spectral Properties

This compound is valued for its bright red fluorescence, relatively high quantum yield, and large extinction coefficient. These properties make it a robust tool for detecting even weakly expressed antigens. Its spectral characteristics are well-separated from blue and green emitting fluorophores like DAPI and FITC, making it an excellent choice for multicolor imaging experiments.

Quantitative Data Summary

For researchers selecting fluorophores, a direct comparison of key quantitative parameters is essential. The following tables summarize the spectral properties of this compound and its common alternatives.

Table 1: Spectral Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (nm) | 589 - 596 | |

| Emission Maximum (nm) | 615 - 620 | |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~85,000 | |

| Quantum Yield | ~0.93 (in PBS) | |

| Molecular Weight ( g/mol ) | ~625.15 |

Table 2: Comparative Spectral Properties of Red Fluorescent Dyes

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| This compound | 596 | 615 | 85,000 | 0.93 |

| Alexa Fluor 594 | 590 | 617 | 90,000 | 0.66 |

| DyLight 594 | 593 | 618 | 80,000 | Not readily available |

| iFluor 594 | 592 | 614 | Not readily available | Not readily available |

Note: Spectral properties can vary slightly depending on the conjugation partner and the solvent environment.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of successful research. This section provides methodologies for common applications of this compound.

Antibody and Protein Conjugation with this compound Sulfonyl Chloride

This protocol describes the covalent labeling of proteins with this compound sulfonyl chloride.

Materials:

-

Protein to be labeled (1-5 mg/mL in amine-free buffer, pH 8.5-9.5)

-

This compound sulfonyl chloride

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Conjugation buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-5 mg/mL.

-

Prepare this compound Solution: Immediately before use, dissolve this compound sulfonyl chloride in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: While vortexing the protein solution, slowly add the this compound solution. A typical starting ratio is 50-100 µg of this compound per mg of protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring, protected from light.

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. The first colored peak to elute is the conjugated protein.

-

Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~595 nm (for this compound).

Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for staining fixed and permeabilized cells with a this compound-conjugated antibody.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

-

This compound-conjugated primary or secondary antibody

-

Antifade mounting medium

-

Microscope slides

Procedure:

-

Cell Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If targeting an intracellular antigen, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

Antibody Incubation: Dilute the this compound-conjugated antibody in the blocking buffer to the predetermined optimal concentration. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

-

Washing: Wash the cells three times with PBS for 5-10 minutes each, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~595 nm, Emission: ~615 nm).

Visualizing Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Chemical Structures

Caption: Chemical structures of this compound and its succinimidyl ester derivative.

Antibody Conjugation Workflow

Caption: Workflow for conjugating an antibody with this compound.

Immunofluorescence Staining Workflow

Caption: Workflow for indirect immunofluorescence staining.

Principle of Multicolor Fluorescence Microscopy

Caption: Principle of multicolor fluorescence microscopy.

Conclusion

This compound has been an instrumental tool in the advancement of biological research, enabling countless discoveries through fluorescence imaging. While newer fluorophores with enhanced photostability and brightness have been developed, this compound remains a cost-effective and reliable choice for many applications. Its well-characterized spectral properties and established conjugation chemistries ensure its continued relevance in the modern research laboratory. Understanding its history, properties, and protocols is essential for any researcher utilizing fluorescence-based techniques.

References

An In-depth Technical Guide to the Core Principles of Fluorescence for Texas Red

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye Texas Red, a widely used tool in biological research. We will delve into its fundamental fluorescent properties, provide detailed protocols for its application in key experimental techniques, and illustrate relevant biological pathways and experimental workflows.

Core Principles of this compound Fluorescence

This compound, or Sulforhodamine 101 acid chloride, is a bright red-emitting fluorophore belonging to the rhodamine family of dyes. Its utility in fluorescence microscopy, flow cytometry, and other fluorescence-based applications stems from its favorable photophysical properties. When a this compound molecule absorbs a photon of light, an electron is promoted to an excited electronic state. As the electron returns to its ground state, it emits a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.

The efficiency of this process is characterized by its quantum yield, which is the ratio of photons emitted to photons absorbed. The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of how strongly it absorbs light at a particular wavelength) and its quantum yield.

Physicochemical and Fluorescent Properties of this compound

A summary of the key quantitative properties of this compound is presented in the table below. These values are crucial for designing experiments, selecting appropriate excitation sources and emission filters, and interpreting results.

| Property | Value | References |

| Chemical Formula | C₃₁H₂₉ClN₂O₆S₂ | [1] |

| Molar Mass | 625.15 g/mol | [1] |

| Excitation Maximum (λex) | 589 - 596 nm | [1][2] |

| Emission Maximum (λem) | 615 - 620 nm | [1] |

| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ at 596 nm | |

| Quantum Yield (Φ) | ~0.61 in PBS | |

| Appearance | Dark purple powder | |

| Solubility | Soluble in water and polar solvents |

Experimental Protocols

This compound is commonly used as a label for biomolecules, particularly antibodies, for use in a variety of applications. The sulfonyl chloride reactive group of this compound readily conjugates to primary amines on proteins. A variation, this compound-X succinimidyl ester, incorporates a seven-atom spacer to reduce potential steric hindrance and improve conjugation efficiency.

Protein Labeling with this compound-X Succinimidyl Ester

This protocol outlines the general steps for conjugating this compound-X succinimidyl ester to a protein, such as an antibody.

Materials:

-

Protein to be labeled (in amine-free buffer, e.g., PBS)

-

This compound-X succinimidyl ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Protein Solution: Adjust the protein concentration to 1-5 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), it must be exchanged with PBS through dialysis or buffer exchange chromatography.

-

Prepare the Dye Stock Solution: Allow the vial of this compound-X succinimidyl ester to warm to room temperature. Add a small volume of anhydrous DMSO to create a 10 mM stock solution. Vortex to dissolve.

-

Perform the Labeling Reaction:

-

Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.

-

Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purify the Conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the this compound-conjugated protein.

-

Determine the Degree of Labeling (DOL): The DOL, the average number of dye molecules per protein, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 595 nm (for this compound).

-

Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Visualizing Cellular Processes: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a biological signaling pathway where this compound is a valuable visualization tool.

Experimental Workflow: Indirect Immunofluorescence Microscopy

Detailed Protocol for Indirect Immunofluorescence Microscopy

This protocol provides a step-by-step guide for staining cells using a primary antibody and a this compound-conjugated secondary antibody.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody (specific to the target protein)

-

This compound-conjugated secondary antibody (specific to the host species of the primary antibody)

-

Nuclear counterstain (optional, e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Preparation:

-

Rinse the cells grown on coverslips twice with PBS.

-

-

Fixation:

-

Incubate the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Rinse the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Rinse the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Rinse the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the this compound-conjugated secondary antibody in the blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Rinse the cells three times with PBS for 5 minutes each, protected from light.

-

-

Counterstaining (Optional):

-

Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.

-

Rinse the cells twice with PBS.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the fluorescence using a microscope equipped with the appropriate filters for this compound (Excitation: ~595 nm, Emission: ~615 nm) and any other fluorophores used.

-

Signaling Pathway: Visualization of NF-κB Translocation

This compound immunofluorescence is a powerful tool for studying cellular signaling pathways that involve the translocation of proteins between cellular compartments. A prime example is the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. This translocation can be visualized by staining for the p65 subunit of NF-κB using a primary antibody and a this compound-conjugated secondary antibody.

Experimental Workflow: Flow Cytometry

Detailed Protocol for Flow Cytometry

This protocol describes the staining of cell surface antigens using a this compound-conjugated antibody for analysis by flow cytometry.

Materials:

-

Single-cell suspension

-

FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Fc receptor blocking solution (optional)

-

This compound-conjugated primary antibody or primary antibody and this compound-conjugated secondary antibody

-

Propidium iodide or other viability dye (optional)

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood).

-

Wash the cells with cold FACS buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in FACS buffer to a concentration of 1 x 10⁶ cells/100 µL.

-

-

Fc Receptor Blocking (Optional):

-

To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc blocking solution for 10-15 minutes at 4°C.

-

-

Antibody Staining:

-

Direct Staining: Add the predetermined optimal concentration of the this compound-conjugated primary antibody to the cell suspension.

-

Indirect Staining:

-

Add the primary antibody and incubate for 20-30 minutes at 4°C.

-

Wash the cells twice with FACS buffer.

-

Add the this compound-conjugated secondary antibody and incubate for 20-30 minutes at 4°C in the dark.

-

-

-

Washing:

-

Wash the cells twice with 1-2 mL of cold FACS buffer to remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

-

-

Resuspension and Viability Staining (Optional):

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

If desired, add a viability dye such as propidium iodide just before analysis to exclude dead cells.

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for this compound (e.g., 561 nm laser for excitation and a ~610/20 nm bandpass filter for emission).

-

This guide provides a foundational understanding of this compound and its applications. For specific experimental systems, further optimization of these protocols may be necessary to achieve the best results.

References

A Comprehensive Technical Guide to the Safe Handling of Texas Red™ Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for Texas Red™ powder, a fluorescent dye commonly used in histology, fluorescence microscopy, and other biological research applications. Due to its potential hazards as a fine chemical powder, strict adherence to safety protocols is crucial to ensure the well-being of laboratory personnel and to prevent contamination.

Chemical and Physical Properties

Hazard Identification and Risk Assessment

The primary hazards associated with this compound™ powder are inhalation of airborne particles, and skin and eye contact. As with many fine chemical powders, there is a potential for respiratory irritation and sensitization.[4] The GHS classification from one source indicates potential for acute oral toxicity, acute inhalation toxicity, and carcinogenicity. A thorough risk assessment should be conducted before handling this substance, considering the quantity of powder being used and the specific laboratory procedures involved.

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the first line of defense against exposure to this compound™ powder.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against airborne powder and potential splashes of solutions. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Double gloving is recommended when handling the powder. |

| Body Protection | A laboratory coat or a disposable, fluid-resistant gown with long sleeves. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | An N95 or higher-rated respirator. | Essential when handling the powder outside of a certified containment device to prevent inhalation. |

Safe Handling and Experimental Protocols

Adherence to a strict operational plan is vital for the safe handling of this compound™ powder.

Preparation and Weighing

-

Containment: All manipulations of this compound™ powder, especially weighing, must be performed within a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent the generation and dispersal of airborne particles.[1]

-

Minimize Dust: Handle the powder carefully with a spatula to avoid generating dust. Close the container tightly immediately after use.

-

Work Surface: It is advisable to surround the weighing area with wetted paper towels to help contain any minor spills and facilitate cleanup.

Dissolving the Powder

-

Solvent Addition: Add the solvent to the powder slowly and carefully to prevent splashing.

-

Agitation: If required, use a vortex mixer or sonicator to aid dissolution within a contained environment.

Post-Handling Procedures

-

Decontamination: Thoroughly clean the work area and any equipment used.

-

Glove Removal: Remove and dispose of gloves properly.

-

Hand Washing: Wash hands thoroughly with soap and water after handling the powder, even if gloves were worn.

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage

-

Container: Keep the this compound™ powder container tightly closed.

-

Location: Store in a dry, cool, and well-ventilated place.

-

Light: Protect the material from long-term exposure to light.

Disposal

-

Waste Classification: Unused this compound™ powder and any materials contaminated with it should be treated as hazardous chemical waste.

-

Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the product to reach groundwater, water courses, or sewage systems.

-

Contaminated Materials: All personal protective equipment (gloves, gowns, etc.) and labware that has come into contact with the powder must be disposed of as hazardous waste in a designated, labeled container.

Emergency Procedures

Accidental Spills

In the event of a spill, evacuate the area and prevent others from entering. Use appropriate protective equipment to clean up the spilled substance. For a powder spill, cover it with a plastic sheet or tarp to minimize spreading. Carefully sweep or vacuum the powder into a designated hazardous waste container. Do not use dry sweeping methods that can create dust.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical advice if irritation persists. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Visualized Workflows

The following diagrams illustrate the recommended workflows for safely handling this compound™ powder and the appropriate first-aid response in case of exposure.

References

Texas Red: A Technical Guide to its Spectral Properties and Applications in Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Texas Red, a widely used red fluorescent dye in various microscopy applications. This document details its core spectral properties, experimental protocols for its use, and visual representations of common experimental workflows, serving as an essential resource for researchers in cell biology, neuroscience, and drug development.

Core Spectral Properties of this compound

This compound, chemically known as sulforhodamine 101 acid chloride, is a bright red fluorophore valued for its strong fluorescence emission in the red spectrum.[1] Its photostability and distinct spectral profile make it a reliable choice for various fluorescence microscopy techniques.[1] The key spectral characteristics of this compound are summarized in the table below. It is important to note that the exact excitation and emission maxima can vary slightly depending on the local environment, such as the solvent and conjugation to a biomolecule.

| Property | Value | Notes |

| Excitation Maximum (λex) | 586 - 596 nm[2][3][4] | Can be efficiently excited by 561 nm or 594 nm laser lines. |

| Emission Maximum (λem) | 603 - 615 nm | Emits a bright red fluorescence. |

| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ at 596 nm | Indicates strong absorption of light at its excitation maximum. |

| Quantum Yield (Φ) | 0.605 - 0.93 in PBS | Represents a high efficiency of converting absorbed light into emitted fluorescence. |

| Molecular Weight | ~625 g/mol |

Common Applications in Microscopy

This compound is a versatile fluorophore with a broad range of applications in fluorescence microscopy. Its primary use is as a fluorescent label for biomolecules, enabling the visualization and tracking of specific targets within cells and tissues.

Key applications include:

-

Immunofluorescence (IF): this compound is commonly conjugated to secondary antibodies to detect the presence and subcellular localization of specific proteins. This indirect immunofluorescence approach provides signal amplification and is a staple in cell biology research.

-

Actin Cytoskeleton Staining: this compound conjugated to phalloidin, a fungal toxin with high affinity for filamentous actin (F-actin), is widely used to visualize the actin cytoskeleton. This allows for the study of cell morphology, migration, and division.

-

Fluorescence In Situ Hybridization (FISH): this compound can be attached to nucleic acid probes to detect specific DNA or RNA sequences within cells, aiding in gene mapping and the analysis of chromosomal abnormalities.

-

Flow Cytometry: While more common in microscopy, this compound can be used in flow cytometry, typically excited by a yellow-green laser (561 nm).

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality microscopy results. Below are standardized protocols for antibody conjugation and immunofluorescence staining using this compound.

This compound Antibody Conjugation

The covalent labeling of antibodies with this compound is a common procedure to generate fluorescent probes. While conjugation kits are commercially available and offer a simplified workflow, the following protocol outlines the general principles. The sulfonyl chloride group of this compound reacts with primary amines on the antibody.

Materials:

-

Purified antibody (0.5-5 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

This compound sulfonyl chloride

-

Anhydrous dimethylformamide (DMF)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

-

Prepare the Antibody: Dialyze the antibody against the reaction buffer to remove any amine-containing substances and to adjust the pH. Adjust the antibody concentration to 2-5 mg/mL.

-

Prepare this compound Solution: Immediately before use, dissolve this compound sulfonyl chloride in anhydrous DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction: While gently stirring the antibody solution, slowly add the dissolved this compound. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10-20 moles of dye per mole of antibody is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring.

-

Purification: Separate the this compound-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with the storage buffer. The first colored peak to elute will be the conjugated antibody.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of this compound (around 595 nm).

-

Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, aliquots can be frozen at -20°C.

Indirect Immunofluorescence Staining of Cultured Cells

This protocol describes the detection of a target protein in fixed and permeabilized cultured cells using a primary antibody followed by a this compound-conjugated secondary antibody.

Materials:

-

Cultured cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody (specific to the target protein)

-

This compound-conjugated secondary antibody (specific to the host species of the primary antibody)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Culture and Fixation: Grow cells to the desired confluency on sterile glass coverslips in a petri dish. Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. For membrane proteins, this step can be omitted or a lower concentration of detergent can be used.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking solution. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking solution. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

-

Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for this compound and the counterstain.

Visualizations

The following diagrams illustrate a typical experimental workflow for immunofluorescence and a representation of a signaling pathway that can be studied using this compound-conjugated reagents.

Caption: A typical experimental workflow for indirect immunofluorescence using a this compound conjugate.

Caption: Detection of EGFR and its signaling pathway using a this compound-conjugated secondary antibody.

References

Methodological & Application

Application Notes and Protocols: Texas Red™ Succinimidyl Ester for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Texas Red™ succinimidyl ester and its derivatives, such as this compound™-X, succinimidyl ester, for the fluorescent labeling of proteins. These reagents are widely used in biological research for visualizing proteins in applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.

Introduction to this compound™ Succinimidyl Ester

This compound™ is a bright, red-emitting fluorescent dye that is commonly conjugated to proteins, particularly antibodies, for use in various detection and imaging applications.[1][2][3] The succinimidyl ester (SE) or N-hydroxysuccinimidyl (NHS) ester is an amine-reactive functional group that efficiently and specifically reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus) on proteins to form stable amide bonds.[4]

A popular variant is This compound™-X, succinimidyl ester , which incorporates a seven-atom aminohexanoyl spacer ("X") between the fluorophore and the reactive succinimidyl ester group. This spacer helps to minimize potential steric hindrance and quenching interactions between the dye and the protein, which can result in a higher fluorescence yield.

Key Features:

-

Bright Red Fluorescence: Ideal for multicolor imaging with good spectral separation from green and blue fluorophores.

-

High Photostability: Resistant to photobleaching, allowing for longer exposure times during imaging.

-

Amine-Reactive Chemistry: Enables straightforward and efficient labeling of proteins and other biomolecules containing primary amines.

-

Versatility: Labeled proteins can be used in a wide range of applications, including immunofluorescence, flow cytometry, and live-cell imaging.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound™-X, succinimidyl ester and its protein conjugates.

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~595 nm | |

| Emission Maximum (Em) | ~615 nm | |

| Molar Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ at 595 nm | |

| Recommended Storage (Reactive Dye) | ≤-20°C, protected from light and moisture | |

| Recommended Storage (Labeled Protein) | 2-8°C for short-term, ≤-20°C for long-term (in aliquots) |

| Parameter | Recommended Value | Reference |

| Protein Concentration for Labeling | 2 mg/mL for optimal results | |

| Molar Ratio of Dye to Protein (for IgGs) | 2-4 moles of dye per mole of antibody | |

| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES), pH 6.5-8.5 | |

| Molar Extinction Coefficient of a typical IgG | 203,000 cm⁻¹M⁻¹ at 280 nm | |

| Correction Factor (A₂₈₀ of dye) | 0.18 |

Experimental Protocols

General Protein Labeling Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody (MW ~145,000) at a concentration of 2 mg/mL. The protocol can be scaled for different amounts of protein.

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS)

-

This compound™-X, Succinimidyl Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., size-exclusion chromatography resin)

-

Collection tubes

Protocol:

-

Protein Preparation:

-

Ensure the protein is in a buffer free of primary amines (e.g., Tris) and ammonium ions, as these will compete with the labeling reaction. If necessary, dialyze the protein against PBS.

-

Adjust the protein concentration to 2 mg/mL in the reaction buffer.

-

-

Reactive Dye Preparation:

-

Allow the vial of this compound™-X, succinimidyl ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the reactive dye in anhydrous DMSO immediately before use.

-

-

Labeling Reaction:

-

While gently stirring, add the appropriate amount of the reactive dye stock solution to the protein solution. For an IgG at 2 mg/mL, a dye-to-protein molar ratio of 2-4 is recommended for optimal labeling.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Prepare a size-exclusion purification column according to the manufacturer's instructions. Equilibrate the column with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the labeled protein with PBS. The first colored band to elute is the this compound™-labeled protein. The second, slower-moving band is the unconjugated dye.

-

Collect the fractions containing the labeled protein.

-

-

Characterization of the Labeled Protein (Optional):

-

Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.

-

Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and 595 nm (A₅₉₅).

-

Calculate the protein concentration:

-

Protein Conc. (M) = [A₂₈₀ - (A₅₉₅ x 0.18)] / 203,000

-

-

Calculate the dye concentration:

-

Dye Conc. (M) = A₅₉₅ / 80,000

-

-

DOL = Dye Conc. (M) / Protein Conc. (M)

-

-

-

Storage:

-

Store the labeled protein at 2-8°C, protected from light. For long-term storage, add a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL if the conjugate concentration is less than 1 mg/mL) and freeze in aliquots at ≤-20°C. Avoid repeated freeze-thaw cycles.

-

Application Example: Immunofluorescence Staining of EGFR

This protocol describes the use of a this compound™-conjugated secondary antibody to visualize the Epidermal Growth Factor Receptor (EGFR) in cultured HeLa cells.

Materials:

-

HeLa cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Solution: 0.2% Triton™ X-100 in PBS

-

Blocking Solution: 5% normal goat serum in PBS

-

Primary Antibody: Mouse anti-EGFR monoclonal antibody

-

Secondary Antibody: Goat anti-Mouse IgG (H+L) Secondary Antibody, this compound™-X conjugate

-

Nuclear Counterstain: DAPI

-

Mounting Medium

Protocol:

-

Cell Culture and Preparation:

-

Culture HeLa cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Gently wash the cells three times with PBS.

-

-

Fixation:

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.2% Triton™ X-100 in PBS for 5 minutes at room temperature to allow the antibodies to access intracellular epitopes.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells with 5% normal goat serum in PBS for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-EGFR antibody to its optimal concentration in the blocking solution.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the this compound™-conjugated goat anti-mouse IgG secondary antibody in the blocking solution (e.g., 1:1000 to 1:5000 dilution).

-

Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

-

-

Nuclear Counterstaining:

-

Wash the cells three times with PBS, protected from light.

-

Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for this compound™ (Ex: ~595 nm, Em: ~615 nm) and DAPI (Ex: ~358 nm, Em: ~461 nm).

-

Visualizations

Experimental Workflow: Protein Labeling

Caption: A flowchart of the protein labeling process.

Experimental Workflow: Immunofluorescence

References

Application Notes and Protocols for Immunofluorescence Staining Using Texas Red Conjugated Secondary Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Immunofluorescence with Texas Red

Immunofluorescence (IF) is a powerful technique used to visualize the localization of specific proteins or other antigens within cells and tissues.[1][2] This method relies on the use of antibodies conjugated to fluorescent dyes, known as fluorophores, to detect the target molecule. Indirect immunofluorescence, a commonly used approach, involves a primary antibody that specifically binds to the target antigen, followed by a fluorophore-conjugated secondary antibody that recognizes the primary antibody. This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.

This compound is a bright, red-emitting fluorescent dye commonly used for labeling secondary antibodies in immunofluorescence experiments.[1][3][4] It has an excitation maximum of approximately 595 nm and an emission maximum of around 615 nm, making it well-suited for fluorescence microscopy with standard filter sets. This compound is known for its photostability, which allows for prolonged exposure during image acquisition with reduced photobleaching. Its bright signal is particularly advantageous for detecting proteins with low expression levels.

These application notes provide a detailed protocol for performing immunofluorescence staining using a this compound conjugated secondary antibody.

Principle of Indirect Immunofluorescence

The diagram below illustrates the sequential binding of the primary antibody to the target antigen and the this compound-conjugated secondary antibody to the primary antibody, resulting in a fluorescent signal at the site of the antigen.

Caption: Principle of Indirect Immunofluorescence.

Experimental Protocol

This protocol provides a general guideline for immunofluorescence staining of cultured cells. Optimal conditions, such as antibody concentrations and incubation times, may need to be determined empirically for each specific antigen and cell type.

Materials and Reagents

| Reagent | Recommended Specifications |

| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS, freshly prepared, or ice-cold Methanol. |

| Permeabilization Buffer | 0.1-0.5% Triton X-100 or Saponin in PBS. |

| Blocking Buffer | 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Triton X-100. |

| Primary Antibody | Specific to the target antigen. Dilution to be determined by titration (typically 1:100 - 1:1000). |

| Secondary Antibody | This compound-conjugated goat anti-mouse/rabbit IgG (or other species as appropriate). Dilution to be determined (e.g., 1:500 - 1:2000). |

| Wash Buffer | Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS). |

| Nuclear Counterstain (Optional) | DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain. |

| Antifade Mounting Medium | Commercial antifade mounting medium (e.g., ProLong Gold, VECTASHIELD). |

Step-by-Step Procedure

The following workflow diagram outlines the key steps of the immunofluorescence staining protocol.

Caption: Immunofluorescence Staining Workflow.

1. Cell Culture and Preparation:

-

Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency (typically 60-80%).

2. Fixation:

-

The choice of fixative is critical and depends on the antigen of interest.

-

For Paraformaldehyde (PFA) fixation:

-

Gently aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

-

For Methanol fixation:

-

Gently aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.

-

Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.

-

3. Permeabilization:

-

This step is necessary for intracellular antigens to allow antibody access. If using methanol fixation, this step can often be skipped as methanol also permeabilizes the cells.

-

Add permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

4. Blocking:

-

Blocking is essential to prevent non-specific binding of antibodies.

-

Incubate the cells with blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 60 minutes at room temperature.

5. Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100).

-

Aspirate the blocking buffer and add the diluted primary antibody.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

6. Washing:

-

Aspirate the primary antibody solution.

-

Wash the cells three times with PBS for 5 minutes each.

7. Secondary Antibody Incubation:

-